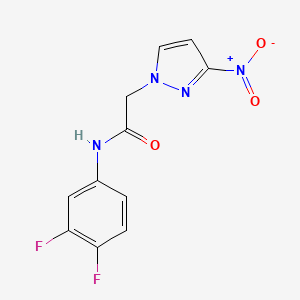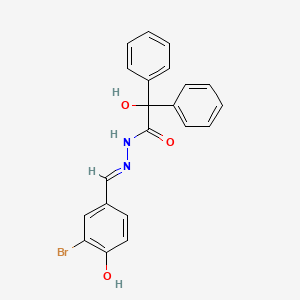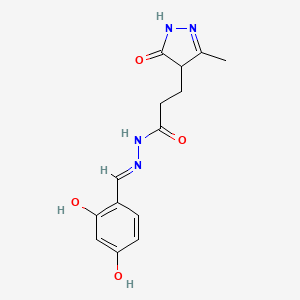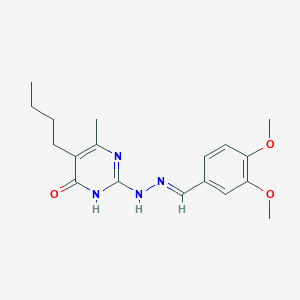![molecular formula C17H13F3N2O B6086857 5-amino-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6086857.png)
5-amino-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as TFP or TFP-3 and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of TFP is not fully understood, but it is believed to interact with metal ions and form complexes. These complexes can then interact with biological molecules such as proteins and nucleic acids, leading to various biological effects.
Biochemical and Physiological Effects:
TFP has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. TFP has also been shown to have antioxidant properties and can scavenge free radicals. In addition, TFP has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of TFP is its fluorescent properties, which make it a useful tool for the detection of metal ions. In addition, TFP has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of TFP is its limited solubility in water, which can affect its bioavailability and limit its use in biological applications.
Future Directions
There are several future directions for the research on TFP. One of the directions is the synthesis of TFP derivatives with improved properties such as solubility and selectivity for metal ions. Another direction is the investigation of the biological activities of TFP and its derivatives in different disease models. Furthermore, the development of TFP-based biosensors for the detection of metal ions in biological samples is another potential direction for future research.
In conclusion, TFP is a chemical compound that has shown potential applications in various fields of scientific research. Its fluorescent properties, low toxicity, and potential for the synthesis of bioactive compounds make it a valuable tool for drug discovery and catalysis. Further research on TFP and its derivatives is needed to fully understand its mechanism of action and explore its potential applications in different fields.
Synthesis Methods
The synthesis of TFP can be achieved through different methods. One of the most commonly used methods is the reaction between 3-(trifluoromethyl)benzaldehyde and 4-phenyl-1,2-dihydro-3H-pyrrol-3-one in the presence of ammonium acetate. The reaction is carried out in ethanol at reflux temperature for several hours, and the product is obtained after purification using column chromatography.
Scientific Research Applications
TFP has shown potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. TFP has also been used as a ligand for the synthesis of metal complexes that have shown promising results in catalysis and biological applications. In addition, TFP has been used as a building block for the synthesis of various bioactive compounds that have shown potential in drug discovery.
properties
IUPAC Name |
5-imino-4-phenyl-1-[3-(trifluoromethyl)phenyl]-2H-pyrrol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O/c18-17(19,20)12-7-4-8-13(9-12)22-10-14(23)15(16(22)21)11-5-2-1-3-6-11/h1-9,21,23H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYYRIJPJGJDQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-imino-4-phenyl-1-[3-(trifluoromethyl)phenyl]-2H-pyrrol-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}carbonyl)-1-methyl-4(1H)-quinolinone](/img/structure/B6086781.png)
![1-[2-hydroxy-3-(4-methoxy-2-{[(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6086785.png)
![1-[(6-methyl-2-pyridinyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6086800.png)
![5-({4-[(2-ethyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methoxy)-2-methyl-1,3-benzothiazole](/img/structure/B6086814.png)
![2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6086826.png)


![3-nitro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B6086864.png)


![1-[3-(4-{[(2,3-difluoro-4-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6086879.png)
![3-(2-methoxyphenyl)-2-methyl-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6086883.png)
![ethyl 4-{[3-(ethoxycarbonyl)-4,4,4-trifluoro-3-hydroxybutanoyl]amino}benzoate](/img/structure/B6086890.png)